

Spectroscopic Profile of 2-Acetylindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylindole

Cat. No.: B014031

[Get Quote](#)

Introduction: **2-Acetylindole**, a derivative of the indole heterocyclic system, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural framework is a key component in the synthesis of various biologically active compounds, including matrix metalloprotease inhibitors. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-acetylindole**, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-acetylindole**, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.11	s	-	1H	NH
7.67	d	7.8	1H	Ar-H
7.62	dd	8.1, 1.0	2H	Ar-H
7.52	dd	10.7, 4.9	2H	Ar-H
7.42 – 7.38	m	-	2H	Ar-H
7.30 – 7.25	m	-	1H	Ar-H
7.24 – 7.20	m	-	1H	Ar-H
2.53	s	-	3H	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
135.99	Ar-C
134.19	Ar-C
133.49	Ar-C
130.17	Ar-C
128.93	Ar-C
127.89	Ar-C
127.42	Ar-C
122.42	Ar-C
119.64	Ar-C
119.11	Ar-C
110.85	Ar-C
108.79	Ar-C
9.81	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

The following characteristic absorption bands are observed in the IR spectrum of **2-acetylindole**.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3406	N-H (Indole)	Stretching
~3050	C-H (Aromatic)	Stretching
~1635	C=O (Ketone)	Stretching
~1577, 1508	C=C (Aromatic)	Stretching
~1456	C-C (In-ring)	Stretching
~740	C-H (Aromatic)	Out-of-plane Bending

Mass Spectrometry (MS)

The mass spectrum of **2-acetylindole** is characterized by the following major fragments observed under electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
159	86.0	[M] ⁺ (Molecular Ion)
144	99.99	[M-CH ₃] ⁺
116	16.5	[M-COCH ₃] ⁺
89	57.0	[C ₇ H ₅] ⁺
43	12.1	[CH ₃ CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **2-acetylindole** is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although referencing to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) is also common.

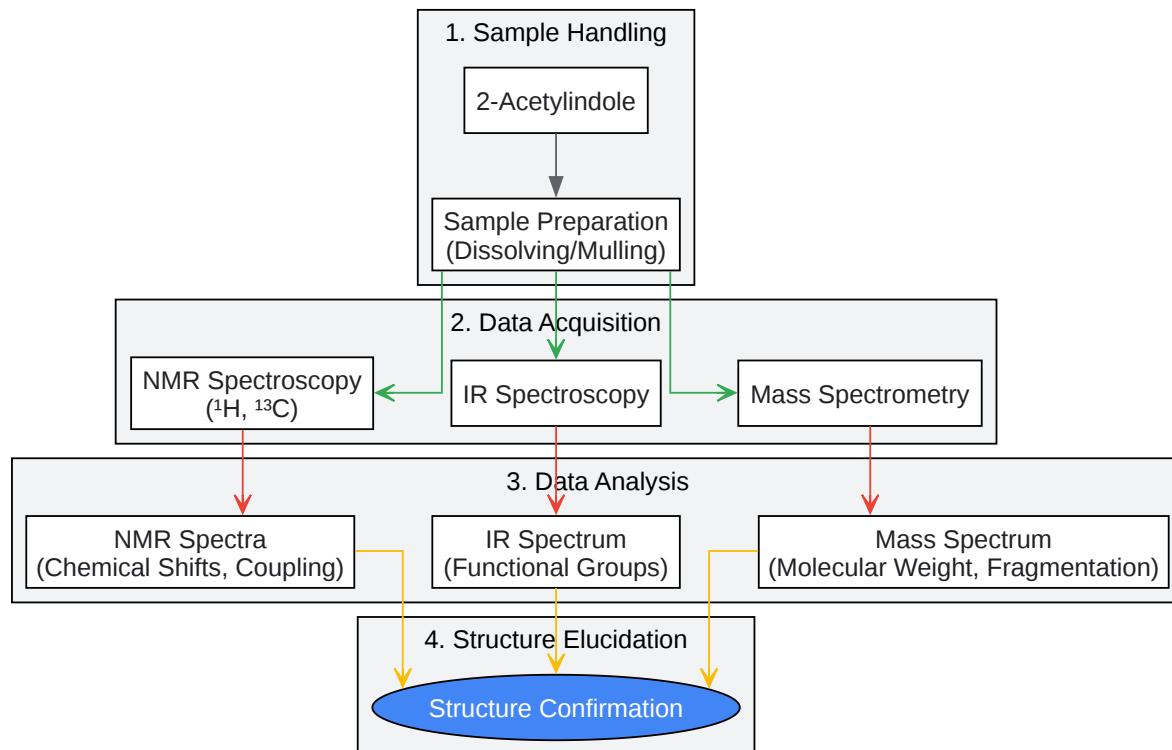
Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer.
- For a typical ^1H NMR experiment, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.
- For a ^{13}C NMR experiment, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio, with a longer relaxation delay (e.g., 2-5 seconds).

Infrared (IR) Spectroscopy

Thin Solid Film Method:

- A small amount of **2-acetylindole** (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.
- A single, clean salt plate (e.g., NaCl or KBr) is placed on a flat surface.
- A drop of the prepared solution is applied to the surface of the salt plate.
- The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
- The salt plate is then placed in the sample holder of the FT-IR spectrometer for analysis.


Mass Spectrometry (MS)

Electron Ionization (EI) Method:

- A small amount of the **2-acetylindole** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in a high vacuum environment.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ($[M]^+$).
- The molecular ion and any fragment ions formed are accelerated by an electric field.
- The ions are then passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).
- A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-acetylindole**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetylindole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014031#spectroscopic-data-nmr-ir-ms-of-2-acetylindole\]](https://www.benchchem.com/product/b014031#spectroscopic-data-nmr-ir-ms-of-2-acetylindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com